molecular formula C17H20N4O4 B2389623 N1-(4-carbamoylphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide CAS No. 941932-30-5

N1-(4-carbamoylphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide

Cat. No. B2389623
CAS RN: 941932-30-5
M. Wt: 344.371
InChI Key: YMOZFFYXEYOMPQ-UHFFFAOYSA-N
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Description

N1-(4-carbamoylphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide, also known as DFO, is a chemical compound that has gained significant attention in scientific research. This compound is a fluorescent probe that is used to detect iron in biological samples. The ability of DFO to bind with iron has made it a valuable tool in the field of biochemistry and biomedicine.

Scientific Research Applications

Light-Switchable Polymers

A novel cationic polymer was synthesized using a method that could potentially involve similar chemical functionalities as N1-(4-carbamoylphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide. This polymer can switch from a cationic to a zwitterionic form upon irradiation at 365 nm. This characteristic was utilized to condense and release double-strand DNA, showcasing a potential application in gene therapy or molecular biology research. The polymer also demonstrated the ability to toggle its antibacterial activity from active to non-toxic upon light irradiation, which could be significant in developing smart antibacterial surfaces or treatments (Sobolčiak et al., 2013).

Synthesis of Heterocycles

Research into the synthesis of thio- and furan-fused heterocycles has led to the development of novel compounds, including those with structures related to N1-(4-carbamoylphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide. These compounds are synthesized from corresponding acid derivatives and have potential applications in pharmaceuticals and materials science. The mechanism of their formation has been explored through experimental and computational studies, which could provide insights into the synthesis and applications of similar oxalamide derivatives (Ergun et al., 2014).

Photochemical Preparation of Heterocycles

The photolysis of certain compounds in the presence of furan has been studied for the smooth preparation of 2-(4-N,N-dimethylaminophenyl) heterocycles. This process, which could potentially involve similar reactants to those used in the synthesis of N1-(4-carbamoylphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide, highlights a method of synthesizing heterocyclic compounds with high regio- and chemoselectivity. Such compounds have applications in the development of organic electronic devices and pharmaceuticals (Guizzardi et al., 2000).

Catalytic Activity in Coupling Reactions

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), a bidentate ligand, has been shown to enhance catalytic activity in Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This research could provide a foundation for the use of similar oxalamide derivatives, like N1-(4-carbamoylphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide, in catalytic processes. Such applications could include the synthesis of complex organic molecules, pharmaceuticals, and materials science (Bhunia et al., 2017).

properties

IUPAC Name

N'-(4-carbamoylphenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-21(2)13(14-4-3-9-25-14)10-19-16(23)17(24)20-12-7-5-11(6-8-12)15(18)22/h3-9,13H,10H2,1-2H3,(H2,18,22)(H,19,23)(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOZFFYXEYOMPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC=C(C=C1)C(=O)N)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-carbamoylphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide

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